Thymidine, 5'-azido-5'-deoxy-
Overview
Description
Thymidine, 5’-azido-5’-deoxy-, also known as 5’-Azido-5’-deoxythymidine, is a compound with the molecular formula C10H13N5O4 . It is a potential inhibitor of mycobacterium tuberculosis monophosphate kinase (TMPKmt) .
Synthesis Analysis
A two-step synthesis converting thymidine into a phosphotriester building block of 5’-azido-5’-deoxythymidine in 60% overall yield is presented .Molecular Structure Analysis
The molecular structure of Thymidine, 5’-azido-5’-deoxy- can be represented by the IUPAC Name: 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione . The InChI representation is: InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 .Chemical Reactions Analysis
The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). Thymidine is one of the four nucleosides used as the building blocks of DNA. In the cell, the 5’ hydroxyl of each nucleoside’s deoxyribose sugar is activated as a nucleotide triphosphate .Physical And Chemical Properties Analysis
Thymidine, 5’-azido-5’-deoxy- has a molecular weight of 267.24 g/mol . It exists in solid form as small white crystals or white crystalline powder .Scientific Research Applications
Click Chemistry and Metabolic Labeling
Azido-modified nucleosides, including 5’-Azido-5’-deoxythymidine, have been extensively explored for click chemistry and metabolic labeling of DNA and RNA . These compounds serve as substrates for bioorthogonal reactions, allowing selective labeling of biomolecules. Researchers use them to introduce azide groups into nucleic acids, facilitating subsequent chemical modifications.
Antiviral Activity
3’-Azido-3’-deoxythymidine (AZT): , a close analog of 5’-Azido-5’-deoxythymidine, is well-known for its antiviral properties. AZT acts as a reverse transcriptase inhibitor against HIV-1 by blocking nucleotide incorporation into growing DNA strands . While AZT itself is not directly used in clinical practice, its derivatives and related compounds are investigated for antiviral applications.
Radiosensitization
Radiation-produced electrons can react with 5’-Azido-5’-deoxythymidine, generating nitrogen-centered radicals (NCRs). These NCRs play a crucial role in radiosensitization, enhancing the effects of radiation therapy in cancer treatment . The selective incorporation of an azido group into the nucleoside frame allows targeted radical generation.
Chemical Biology and Cellular Signaling
NCRs, including iminyl radicals and aminyl radicals, are essential in chemical biology and cellular signaling pathways . Researchers study the reactivity of these radicals to understand their impact on cellular processes. Azidonucleosides contribute to this field by providing a controlled source of NCRs.
Organic Synthesis
Azidonucleosides enable unconventional synthetic pathways due to their unique chemical characteristics. By harnessing NCRs, researchers explore novel routes for organic synthesis . These reactions often diverge from traditional methods, opening up new possibilities for drug discovery and material science.
Mechanism-Based Inhibition
During the inhibition of ribonucleotide reductases (RDPR), azidonucleosides generate critical sulfinylimine radicals . Understanding these mechanisms sheds light on enzyme inhibition and potential therapeutic strategies.
Mechanism of Action
Target of Action
5’-Azido-5’-deoxythymidine, also known as Zidovudine or AZT, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
Zidovudine is a prodrug that must be phosphorylated to its active form, Zidovudine triphosphate (ZDV-TP) . It acts as a structural analog of thymidine and competes with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase . Once incorporated into the growing DNA chain during reverse transcription, it results in DNA chain termination . This is due to the azido group replacing the 3’-hydroxy group on the sugar moiety, preventing the formation of phosphodiester linkages needed for the completion of nucleic acid chains .
Biochemical Pathways
The biochemical pathway of Zidovudine involves its conversion into the active 5’-triphosphate form . This process is facilitated by cellular enzymes and involves several steps, including the actions of thymidine kinase and thymidylate kinase . The active form, ZDV-TP, then competes with natural nucleotides for incorporation into the viral DNA, leading to premature termination of the DNA chain .
Pharmacokinetics
Zidovudine is metabolized in the liver by glucuronidation to form 3’-azido-3’-deoxy-5’-β-D-glucopyranosyl thymidine, which is excreted in the urine by renal tubular secretion . It has a short half-life of about 1 to 1.5 hours in patients with AIDS, a plasma clearance rate of 1.3 L/h/kg, and a mean renal clearance rate of 0.23 L/h/kg .
Result of Action
The primary result of Zidovudine’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the virus from integrating its genetic material into the host genome . This leads to a decrease in viral load and an improvement in immunologic function .
Action Environment
The action of Zidovudine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its efficacy, as Zidovudine is often used in combination with other drugs for the treatment of HIV infections . Additionally, factors such as the patient’s liver function can impact the metabolism and hence the effectiveness of Zidovudine .
Safety and Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHVJFBPNPCKI-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172919 | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 5'-azido-5'-deoxy- | |
CAS RN |
19316-85-9 | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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